

Spectroscopic Analysis of 4-Methylcyclohex-3-en-1-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylcyclohex-3-en-1-one

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylcyclohex-3-en-1-one**, a key intermediate in various chemical syntheses. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes visualizations to facilitate understanding of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Methylcyclohex-3-en-1-one** ($C_7H_{10}O$, Molecular Weight: 110.15 g/mol) [1][2]. The quantitative data is presented in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of **4-Methylcyclohex-3-en-1-one**.

1H NMR (Proton NMR) Data

The 1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity
Vinylic Proton (-C=CH-)	~5.3 - 5.4	Singlet
Allylic Protons (-CH ₂ -C=C)	~2.3 - 2.4	Multiplet
Ketone α -Protons (-CO-CH ₂ -)	~2.2 - 2.3	Multiplet
Ring Protons (-CH ₂ -)	~1.8 - 2.0	Multiplet
Methyl Protons (-CH ₃)	~1.7 - 1.8	Singlet

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift (δ) ppm
Carbonyl Carbon (C=O)	~198
Quaternary Alkene Carbon (C-CH ₃)	~160
Tertiary Alkene Carbon (-C=CH-)	~125
Methylene Carbon adjacent to C=O	~35
Other Methylene Carbons	~30, ~25
Methyl Carbon (-CH ₃)	~23

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-Methylcyclohex-3-en-1-one**.

Absorption Band (cm ⁻¹)	Vibration Type	Intensity
~2960-2850	C-H Stretch (Aliphatic)	Strong
~1670	C=O Stretch (α,β -unsaturated)	Strong
~1640	C=C Stretch (Alkene)	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ($[M]^+$) for **4-Methylcyclohex-3-en-1-one** is expected at a mass-to-charge ratio (m/z) of 110.

m/z Value	Proposed Fragment Ion
110	$[C_7H_{10}O]^+$ (Molecular Ion)
95	$[M - CH_3]^+$
82	$[M - CO]^+$ or Retro-Diels-Alder Fragment
67	$[C_5H_7]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of purified **4-Methylcyclohex-3-en-1-one**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and enhance signal-to-noise.

IR Spectroscopy Protocol

Sample Preparation:

- For a liquid sample, a thin film can be prepared by placing a drop of **4-Methylcyclohex-3-en-1-one** between two salt plates (e.g., NaCl or KBr).
- Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) that is transparent in the IR region of interest.

Data Acquisition:

- Record a background spectrum of the salt plates or the pure solvent.
- Place the sample in the spectrometer's sample holder.
- Acquire the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

- Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
- For electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

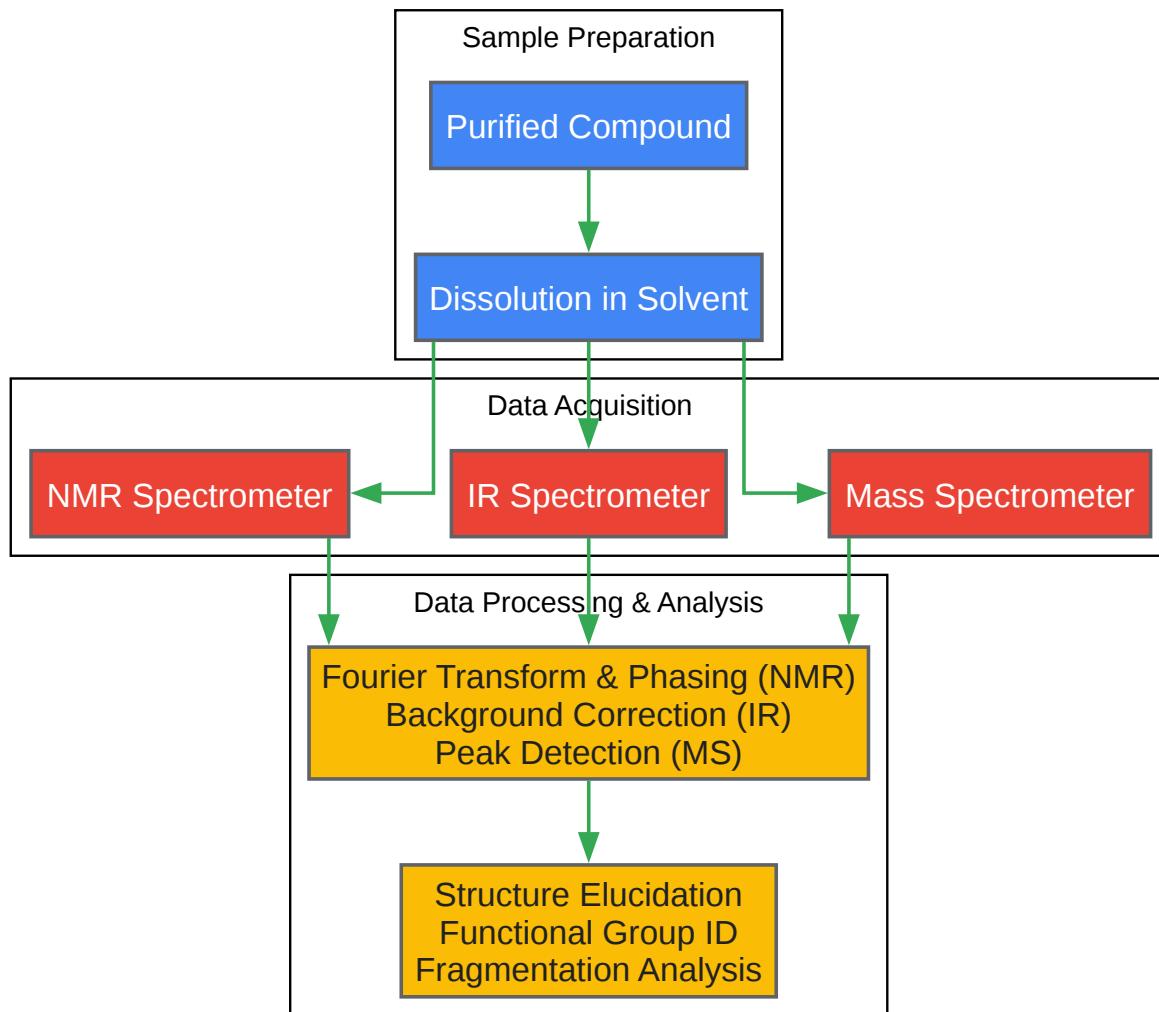
Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis.

Conceptual NMR Signal Generation

Applied Magnetic Field (B_0)

Atomic Nuclei (1H , ^{13}C)
in Sample

Radiofrequency Pulse

Excitation to
Higher Energy State

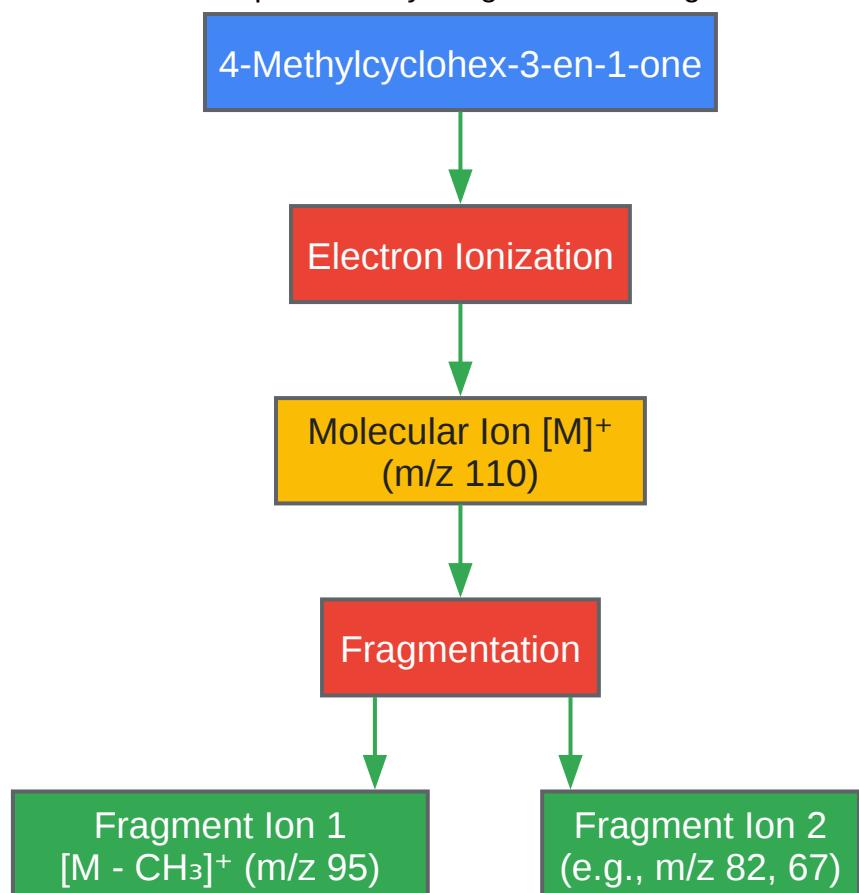
Relaxation & Emission
of RF Signal (FID)

NMR Spectrum

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Caption: Conceptual flow of NMR signal generation.

Mass Spectrometry Fragmentation Logic

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Caption: Logical steps in mass spectrometry fragmentation.

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References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

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